(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide
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Overview
Description
BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This compound has been primarily studied for its potential therapeutic applications in treating immune system diseases and inflammatory conditions .
Preparation Methods
The synthesis of BMS-457 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
BMS-457 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Scientific Research Applications
BMS-457 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the CCR1 receptor and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of CCR1 and its involvement in immune responses.
Industry: Utilized in the development of new therapeutic agents targeting CCR1.
Mechanism of Action
BMS-457 exerts its effects by selectively binding to the CCR1 receptor, thereby blocking the interaction between the receptor and its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in inflammatory responses. The molecular targets include various chemokines that bind to CCR1, and the pathways involved are primarily related to immune cell migration and activation .
Comparison with Similar Compounds
BMS-457 is unique in its high selectivity and potency for the CCR1 receptor compared to other similar compounds. Some similar compounds include:
Maraviroc: Another CCR1 antagonist but with different selectivity and potency profiles.
BX-471: A CCR1 antagonist with a different chemical structure and pharmacokinetic properties.
MLN-3897: Another CCR1 antagonist with distinct binding characteristics and therapeutic potential.
BMS-457 stands out due to its specific binding affinity and the detailed understanding of its mechanism of action, making it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H35ClN2O4 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1 |
InChI Key |
WIHIXSCKSFSENF-YBNJHJSASA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)[C@@H]3CC[C@H](C3)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)C3CCC(C3)O |
Origin of Product |
United States |
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